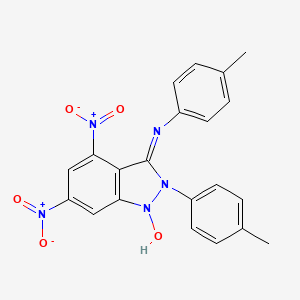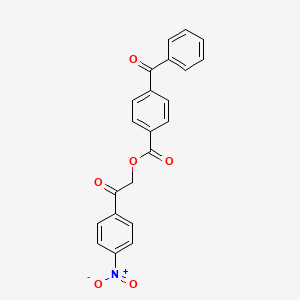![molecular formula C9H13BrN2 B15010599 2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B15010599.png)
2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is a compound that features a bromoethyl group attached to a pyridin-4-yl ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE typically involves the reaction of 2-bromoethylamine with 2-(pyridin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted ethylamines, thiols, or alcohols.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring, such as piperidine derivatives.
Scientific Research Applications
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Mechanism of Action
The mechanism of action of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE involves its interaction with various molecular targets, including enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying the structure and function of target molecules. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine: A compound with a similar bromoethyl group but attached to a different position on the pyridine ring.
2-(2-Pyridyl)ethylamine: Lacks the bromoethyl group but has a similar pyridine-ethylamine structure.
2-Bromoethylamine: Contains the bromoethyl group but lacks the pyridine ring.
Uniqueness
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is unique due to the combination of the bromoethyl group and the pyridin-4-yl ethylamine structure. This combination allows for diverse chemical reactivity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
N-(2-bromoethyl)-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H13BrN2/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8H2 |
InChI Key |
PZGSTGVSNBRNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCNCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)
![N-(4-{[1-(4-chlorophenyl)-2-methylpropan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B15010551.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![ethyl 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15010580.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)


![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
